DHMEQracemate
Description
DHMEQ (Dehydroxymethylepoxyquinomicin) racemate is a synthetic compound derived from the natural product epoxyquinomicin C, initially isolated from Streptomyces species. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immune responses, and apoptosis . The racemic mixture consists of equimolar amounts of two enantiomers, which exhibit distinct biological activities due to stereochemical differences in their interactions with target proteins.
Synthesis and Characterization DHMEQ racemate is synthesized via a multi-step process involving cycloaddition reactions and chiral resolution. High-performance liquid chromatography (HPLC) is employed to verify enantiomeric purity (typically >98%) and ensure batch consistency . Key structural features include a quinone moiety and an epoxide group, which are essential for its inhibitory activity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard techniques for structural elucidation .
Properties
Molecular Formula |
C26H22N2O10 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide;2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/2C13H11NO5/c2*15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h2*1-5,10-12,15,17H,(H,14,18)/t2*10-,11+,12-/m10/s1 |
InChI Key |
CDUUWZNJVZQJBN-JOAPCGQYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydroxymethylepoxyquinomicin racemate involves a chemoenzymatic approach. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This intermediate is then subjected to Burkholderia cepacia lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give (1S,2S,3S)-2a in an enantiomerically pure state. Several chemical steps of transformation from the enzyme reaction product yield (2R,3R,4R)-dehydroxymethylepoxyquinomicin without any loss of stereochemical purity .
Industrial Production Methods: Industrial production methods for dehydroxymethylepoxyquinomicin racemate are not extensively documented. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring high enantioselectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dehydroxymethylepoxyquinomicin racemate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of dehydroxymethylepoxyquinomicin racemate include hexanoic anhydride, Burkholderia cepacia lipase, and various solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions to preserve the compound’s stereochemical integrity .
Major Products Formed: The major products formed from the chemical reactions involving dehydroxymethylepoxyquinomicin racemate include its enantiomerically pure forms and various derivatives that exhibit enhanced biological activity. These derivatives are crucial for developing new therapeutic agents .
Scientific Research Applications
Dehydroxymethylepoxyquinomicin racemate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral separation techniques. In biology and medicine, dehydroxymethylepoxyquinomicin racemate is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB. It has shown promise in preclinical studies for treating various inflammatory diseases and cancers .
Mechanism of Action
The mechanism of action of dehydroxymethylepoxyquinomicin racemate involves the inhibition of NF-κB. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, dehydroxymethylepoxyquinomicin racemate reduces the production of inflammatory cytokines and other mediators involved in the inflammatory response. This inhibition occurs through the down-regulation of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) expressions, which are critical for cancer cell invasion and metastasis .
Comparison with Similar Compounds
Pharmacological Profile
- Mechanism : DHMEQ racemate inhibits NF-κB by binding to the NEMO (NF-κB essential modulator) protein, preventing IκB kinase (IKK) complex activation .
- Efficacy : In vitro studies report IC₅₀ values of 5–10 μM in cancer cell lines (e.g., HeLa, MCF-7) .
- Toxicity : Low systemic toxicity (LD₅₀ > 500 mg/kg in murine models) but may induce hepatotoxicity at high doses .
Comparison with Similar Compounds
The following table compares DHMEQ racemate with other NF-κB inhibitors, focusing on structural, pharmacological, and clinical properties.
| Parameter | DHMEQ Racemate | BAY 11-7082 | Parthenolide | Curcumin |
|---|---|---|---|---|
| Molecular Weight | 342.4 g/mol | 232.3 g/mol | 248.3 g/mol | 368.4 g/mol |
| Mechanism | NEMO binding | IκBα phosphorylation inhibition | IKKβ alkylation | IKKβ suppression |
| IC₅₀ (In Vitro) | 5–10 μM | 1–5 μM | 10–20 μM | 20–50 μM |
| Bioavailability | 30–40% (oral) | 15–20% (oral) | <10% (oral) | <1% (oral) |
| Clinical Stage | Preclinical | Phase II (discontinued) | Phase I (ongoing) | Phase III (limited efficacy) |
| Key Limitations | Chirality-dependent activity | Hepatotoxicity | Poor solubility | Rapid metabolism |
Key Findings :
Potency : BAY 11-7082 exhibits higher potency (IC₅₀ 1–5 μM) but suffers from hepatotoxicity, limiting clinical utility .
Solubility: Parthenolide’s poor aqueous solubility (<10 μg/mL) necessitates nanoparticle formulations for therapeutic use .
Chirality : Unlike DHMEQ racemate, curcumin lacks stereochemical complexity, contributing to its low bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
